4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse biological activities, including anticancer and antiproliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives. This cyclization is facilitated by sodium methoxide, resulting in the formation of methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates . Another method involves the treatment of 4,6-dichloropyrimidine-5-carbaldehyde with bases, leading to intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo[2,3-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions are common, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and various bases facilitate substitution reactions.
Major Products
Scientific Research Applications
4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor antagonism.
Industry: The compound’s derivatives are explored for their use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound acts as a selective inhibitor of kinases like JAK3 and Akt, which play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids: These compounds share a similar core structure but differ in their alkyl substitutions.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds have halogen atoms incorporated into their structure, enhancing their potency and selectivity as kinase inhibitors.
Uniqueness
4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific amino and carboxylic acid functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 1257856-83-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C7H6N4O2
- Molecular Weight : 178.15 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 359.7 °C
- Flash Point : 171.3 °C
Research indicates that 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives exhibit significant inhibition of various kinases, particularly those involved in cancer signaling pathways. For example, studies have shown that compounds derived from this scaffold can act as ATP-competitive inhibitors of protein kinase B (PKB), which plays a critical role in cell survival and proliferation.
Key Findings:
- Inhibition of PKB : Compounds such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives demonstrated up to 150-fold selectivity for PKB over protein kinase A (PKA) in cellular assays, indicating a strong potential for targeted cancer therapy .
- PAK4 Inhibition : Another derivative showed potent inhibition of p21-Activated Kinase 4 (PAK4), with IC50 values as low as 2.7 nM , suggesting its utility in treating tumors driven by PAK4 signaling .
Antitumor Activity
Several studies have evaluated the antitumor effects of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives:
- Tumor Xenograft Models : In vivo studies demonstrated that certain derivatives effectively inhibited tumor growth in nude mice models at tolerable doses while modulating relevant biomarkers associated with PKB signaling pathways .
Compound | IC50 (nM) | Tumor Model | Efficacy |
---|---|---|---|
5n | 7.8 | MV4-11 | Induces apoptosis |
5o | 38.3 | MV4-11 | Moderate activity |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, with derivatives showing significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory responses.
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
Derivative A | 0.04 ± 0.09 | COX-2 |
Celecoxib | 0.04 ± 0.01 | COX-2 |
These findings suggest that the biological activity of these compounds extends beyond antitumor effects to include anti-inflammatory actions, making them versatile candidates for drug development .
Case Studies and Research Findings
- PKB Inhibition Study : A study focusing on a series of pyrrolo[2,3-d]pyrimidine derivatives reported their effectiveness as PKB inhibitors with notable selectivity and oral bioavailability .
- PAK4 Inhibitor Development : Research identified specific derivatives that not only inhibited PAK4 but also induced cell cycle arrest and apoptosis in cancer cell lines, highlighting their potential as therapeutic agents against tumors driven by PAK4 signaling .
- Structure–Activity Relationships (SAR) : Investigations into SAR revealed that modifications to the pyrrolo[2,3-d]pyrimidine scaffold could enhance biological activity and selectivity towards specific targets .
Properties
IUPAC Name |
4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H3,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQHIBNHLHZIJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=NC(=C21)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744859 |
Source
|
Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257856-83-9 |
Source
|
Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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